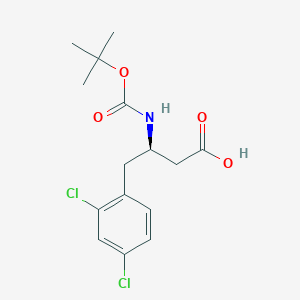

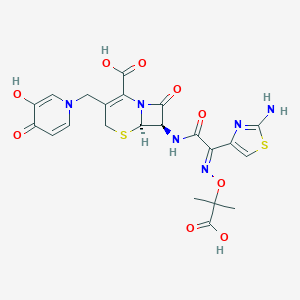

![molecular formula C24H33N5O3 B152370 (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-23-5](/img/structure/B152370.png)

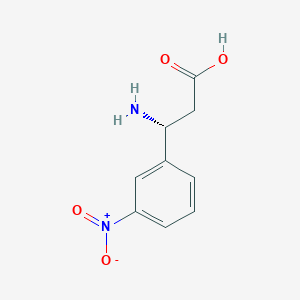

(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

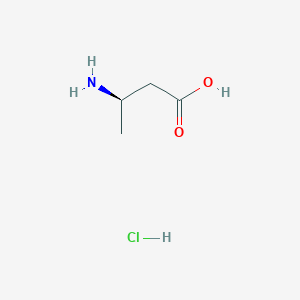

The compound appears to be a complex molecule with multiple functional groups, including a cyanopyrrolidine moiety, an adamantyl group, and a pyrrolidine-2-carbonitrile structure. It is likely to be a synthetic molecule designed for biological activity, given the presence of these functional groups which are often seen in pharmaceuticals.

Synthesis Analysis

The synthesis of such a molecule would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the cyanopyrrolidine group. The adamantyl group could be introduced through a reaction with an adamantyl-containing reagent. The final carbonitrile group could be added through a nitrile-forming reaction. The stereoselectivity of the synthesis is crucial, as indicated by the (2S) configuration mentioned in the compound's name. This suggests that chiral synthesis methods or chiral resolution techniques would be necessary to achieve the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by its multiple rings, including the pyrrolidine and adamantane structures, which would contribute to its three-dimensional conformation. The presence of the hydroxy group on the adamantyl moiety could lead to hydrogen bonding, potentially affecting the molecule's binding to biological targets. The nitrile group would contribute to the molecule's polarity and could be involved in additional chemical reactions .

Chemical Reactions Analysis

The compound's functional groups suggest it could undergo various chemical reactions. The nitrile group could be hydrolyzed to form a carboxylic acid or reduced to an amine. The hydroxy group on the adamantyl moiety could participate in esterification or etherification reactions. The pyrrolidine rings could undergo N-alkylation or acylation, depending on the reaction conditions and the presence of suitable electrophiles .

Physical and Chemical Properties Analysis

The physical properties of this compound would likely include a high melting point due to the rigid structure imparted by the adamantane group. Its solubility would depend on the solvent, with likely higher solubility in polar organic solvents due to the presence of the nitrile and hydroxy groups. The chemical properties would include reactivity associated with the nitrile and hydroxy groups, as well as the potential for the molecule to act as a ligand for metal ions or as an inhibitor for enzymes, given the structural complexity and presence of multiple functional groups .

Relevant Case Studies

While the specific compound has not been directly referenced in the provided papers, similar structures have been studied for their biological activity. For instance, the synthesis of 3-(2-adamantyl)pyrrolidines has been explored for activity against influenza A virus, indicating that the adamantyl group is a significant pharmacophore for antiviral activity . Additionally, the synthesis of various pyrrolidine derivatives has been investigated for their potential as enzyme inhibitors, which could be relevant for the compound .

Applications De Recherche Scientifique

-

Chemical Synthesis

-

Organic Chemistry

- Application : A related compound, 2-aryl substituted pyrrolinium salts, has been used for the synthesis of isolable carbon-based radicals .

- Method : The synthesis involves a direct, easy, and convenient method for the synthesis of 2-aryl substituted pyrrolinium salts without using cyclic (alkyl) (amino)carbene (CAAC) as a precursor. These cations can be reduced to the corresponding radicals .

- Results : The influence of the aryl substituent at the C-2 position on radical stabilization and dimerization has been investigated .

-

Enamine Formation

-

Chemical Storage

-

Anticancer Research

- Application : A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Some of the derivatives were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .

-

Acid-Catalyzed Processes

-

Chemical Storage

-

Anticancer Research

- Application : A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Some of the derivatives were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .

-

Acid-Catalyzed Processes

Safety And Hazards

There is no specific safety and hazard information available for this compound in the retrieved papers.

Orientations Futures

There is no specific future direction mentioned for this compound in the retrieved papers. However, the development of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M suggests potential future directions in cancer treatment1.

Propriétés

IUPAC Name |

(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2/t17?,18?,19-,20-,23?,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWUDDDAHPQAQV-SLICPZRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN(CC(=O)N2CCC[C@H]2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,2'S)-1,1'-(2,2'-((3-Hydroxyadamantan-1-yl)azanediyl)bis(acetyl))bis(pyrrolidine-2-carbonitrile) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.